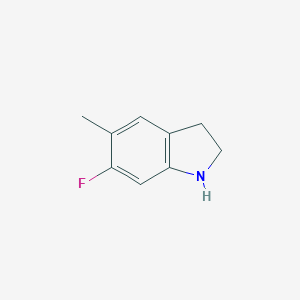
6-Fluoro-5-methylindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-5-methylindoline is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound belongs to the indoline family and is widely used in the synthesis of various organic compounds. In
Applications De Recherche Scientifique
6-Fluoro-5-methylindoline has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the development of new drugs. This compound has been found to possess significant antitumor activity and has been used as a lead compound for the development of new anticancer drugs. Additionally, 6-Fluoro-5-methylindoline has been found to exhibit potent antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of 6-Fluoro-5-methylindoline is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Effets Biochimiques Et Physiologiques
6-Fluoro-5-methylindoline has been found to exhibit significant biochemical and physiological effects. Studies have shown that this compound can induce DNA damage in cancer cells, leading to cell death. Additionally, it has been found to inhibit the growth of bacterial cells by disrupting the bacterial cell membrane. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 6-Fluoro-5-methylindoline in lab experiments is its potent activity against cancer cells and bacteria. This makes it a valuable compound for the development of new drugs and antibiotics. However, one of the limitations of using this compound is its toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of 6-Fluoro-5-methylindoline. One of the major areas of research is in the development of new drugs and antibiotics. This compound has shown significant activity against cancer cells and bacteria, making it a potential candidate for the development of new drugs and antibiotics. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 6-Fluoro-5-methylindoline is usually carried out using a multi-step process. The first step involves the condensation of 2-acetyl-1,2,3,4-tetrahydroquinoline with ethyl 2,2,2-trifluoroacetate in the presence of a base such as potassium carbonate. The resulting product is then subjected to a Friedel-Crafts reaction with anhydrous aluminum chloride, which leads to the formation of 6-Fluoro-5-methylindoline.
Propriétés
Numéro CAS |
162100-50-7 |
|---|---|
Nom du produit |
6-Fluoro-5-methylindoline |
Formule moléculaire |
C9H10FN |
Poids moléculaire |
151.18 g/mol |
Nom IUPAC |
6-fluoro-5-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10FN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h4-5,11H,2-3H2,1H3 |
Clé InChI |
ILHXQOBTUCVYPL-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1F)NCC2 |
SMILES canonique |
CC1=CC2=C(C=C1F)NCC2 |
Synonymes |
1H-Indole,6-fluoro-2,3-dihydro-5-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



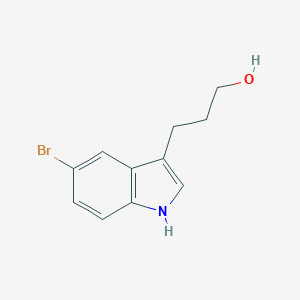
![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B60969.png)
![2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde](/img/structure/B60974.png)
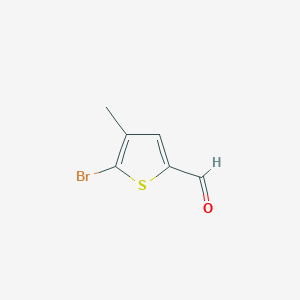
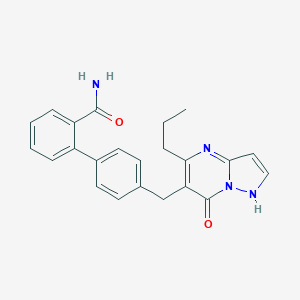
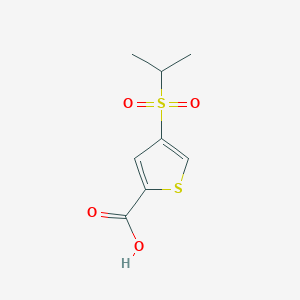
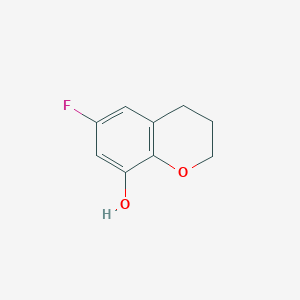
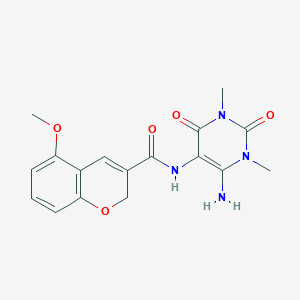
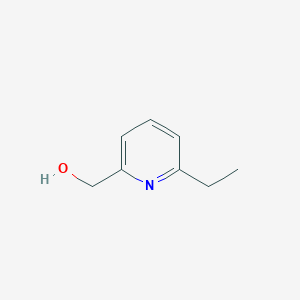
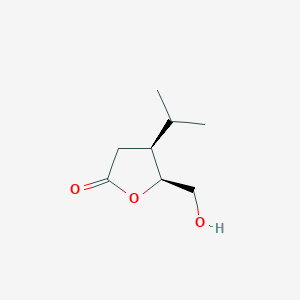
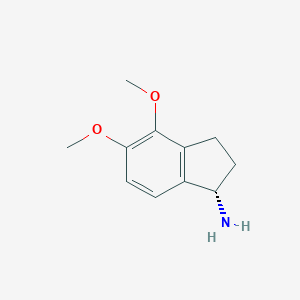
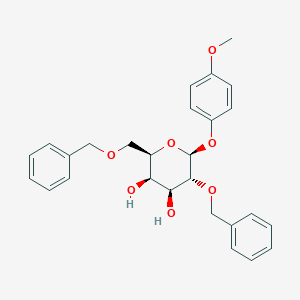
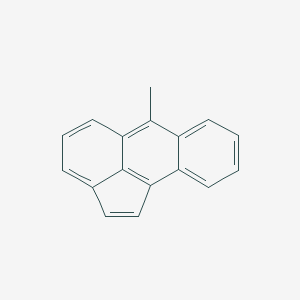
![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione](/img/structure/B61002.png)